molecular formula C18H13ClN2O2 B6515865 6-chloro-2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one CAS No. 933197-40-1

6-chloro-2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one

Cat. No.: B6515865
CAS No.: 933197-40-1
M. Wt: 324.8 g/mol
InChI Key: JFCCAIOBMVJHLH-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound featuring a fused chromene-pyrazole core. Its molecular formula is C₁₈H₁₃ClN₂O₂ (calculated based on substituents), with a chromeno[2,3-c]pyrazol-3-one skeleton substituted by a chlorine atom at position 6 and a 4-ethylphenyl group at position 2.

This class of compounds is of interest due to its structural similarity to bioactive xanthones and flavonoids, which are known for diverse pharmacological activities .

Properties

IUPAC Name

6-chloro-2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c1-2-11-3-6-14(7-4-11)21-18(22)15-10-12-9-13(19)5-8-16(12)23-17(15)20-21/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCCAIOBMVJHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • For example, 5-chloro derivatives in pyrano[2,3-c]pyrazoles exhibit analgesic activity .
  • Lipophilicity : The 4-ethylphenyl group in the target compound likely increases lipophilicity compared to smaller substituents (e.g., methyl or methoxy), which could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Synthetic Flexibility: Multi-component reactions (MCRs) are commonly employed for chromeno-pyrazole synthesis. For instance, used 1-chloro-4-methoxybenzene as a starting material, suggesting similar approaches for introducing chloro and aryl groups .

Physicochemical Properties

  • Solubility : Methoxy-substituted analogs (e.g., 8-methoxy derivatives) exhibit higher aqueous solubility than chloro- or ethylphenyl-substituted compounds due to polar oxygen atoms .
  • Stability : Chlorine substituents may enhance stability against oxidative degradation compared to unsubstituted analogs .

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